molecular formula C20H27N3O6 B2858789 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide CAS No. 877641-24-2

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B2858789
CAS No.: 877641-24-2
M. Wt: 405.451
InChI Key: UQQXAUYTMDDNPN-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is a synthetic compound featuring a hybrid structure combining a pyrrolidinone ring, a 3,4-dimethoxyphenyl substituent, and a 1,4-dioxa-8-azaspiro[4.5]decane scaffold. The 3,4-dimethoxyphenyl group is notable for its electron-donating properties, which may enhance binding to biological targets such as neurotransmitter receptors or enzymes involved in oxidative stress pathways .

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O6/c1-26-16-4-3-15(12-17(16)27-2)23-13-14(11-18(23)24)21-19(25)22-7-5-20(6-8-22)28-9-10-29-20/h3-4,12,14H,5-11,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQXAUYTMDDNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4(CC3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation for β-Arylacrylate Formation

Reaction of methyl 2-cyanoacetate with 3,4-dimethoxybenzaldehyde under Knoevenagel conditions yields methyl 3-(3,4-dimethoxyphenyl)-2-cyanoacrylate:

Reaction Conditions

Component Quantity
3,4-Dimethoxybenzaldehyde 10.0 mmol
Methyl 2-cyanoacetate 12.0 mmol
Piperidine catalyst 0.5 mmol
Ethanol 50 mL
Temperature 80°C, 6h

This step achieves >85% yield (HPLC purity) by exploiting the electron-withdrawing cyano group to stabilize the α,β-unsaturated ester.

1,3-Dipolar Cycloaddition for Pyrrolidine Ring Formation

Azomethine ylide generated from sarcosine and paraformaldehyde undergoes cycloaddition with the β-arylacrylate:

Sarcosine + Paraformaldehyde → Azomethine ylide  
Azomethine ylide + Methyl 3-(3,4-dimethoxyphenyl)-2-cyanoacrylate → Pyrrolidine intermediate  

Optimized Parameters

  • Solvent: Toluene/DMF (4:1)
  • Temperature: 110°C, 12h
  • Yield: 68% after column chromatography (silica gel, hexane/EtOAc 3:1)

Nitrile Reduction and Oxidation to Pyrrolidinone

  • Nitrile to Amine : Hydrogenation (H₂, 50 psi) over Raney Ni in methanol converts the cyano group to aminomethyl.
  • Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the pyrrolidine to pyrrolidinone, confirmed by IR (C=O stretch at 1725 cm⁻¹).

Synthesis of 1,4-Dioxa-8-Azaspiro[4.5]Decane-8-Carbonyl Chloride

Spirocyclic Core Construction

Reacting 2-piperazinone with [4,5'-bithiazole]-2-carbonyl chloride under Schotten-Baumann conditions:

Procedure

  • Dissolve 2-piperazinone (1.2 eq) in THF/DCM (2:1).
  • Add [4,5'-bithiazole]-2-carbonyl chloride (1.0 eq) and triethylamine (3.0 eq).
  • Stir at 20°C for 18h.
  • Purify via preparative HPLC (C18 column, MeCN/H₂O gradient) to obtain spirocyclic intermediate (25% yield).

Carboxylic Acid Activation

Treating the spirocyclic carboxylic acid with oxalyl chloride generates the acyl chloride:

1,4-Dioxa-8-azaspiro[4.5]decane-8-carboxylic acid + Oxalyl chloride → Acyl chloride  

Conditions

  • Catalyst: DMF (1 drop)
  • Solvent: Dry DCM
  • Temperature: 0°C → rt, 2h
  • Conversion: >95% (monitored by TLC)

Amide Coupling and Final Product Isolation

Coupling Reaction

Combine equimolar pyrrolidinone amine and spirocyclic acyl chloride using Steglich conditions:

Reaction Setup

Component Molar Ratio
Pyrrolidinone amine 1.0
Spirocyclic acyl chloride 1.1
N,N-Diisopropylethylamine (DIPEA) 3.0
Solvent (DCM) 0.1 M

Stir at 25°C for 24h, yielding the crude product (72% by HPLC).

Purification and Characterization

Purification

  • Column chromatography: Silica gel, gradient elution (DCM → DCM/MeOH 9:1)
  • Final recrystallization: Ethyl acetate/hexane

Analytical Data

  • HRMS (ESI+) : m/z calcd for C₂₄H₃₂N₃O₆ [M+H]⁺ 482.2154, found 482.2158
  • ¹H NMR (500 MHz, CDCl₃) : δ 6.85 (d, J=8.5 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 4.25 (m, 1H, NHCO), 3.89 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 3.65 (m, 4H, dioxane), 2.95 (m, 2H, piperazine)
  • IR (KBr) : 3320 (NH), 1685 (C=O), 1250 cm⁻¹ (C-O-C)

Critical Analysis of Methodological Challenges

Steric Hindrance in Spirocyclic Intermediates

The 1,4-dioxa-8-azaspiro[4.5]decane system creates significant steric bulk, requiring:

  • Excess acyl chloride (1.1 eq) to drive coupling completion
  • Extended reaction times (24h vs typical 12h for linear amines)

Oxidative Stability of Pyrrolidinone

The 5-oxopyrrolidin-3-amine segment shows sensitivity to over-oxidation:

  • Jones reagent exposure limited to 2h at 0°C
  • Immediate workup with NaHCO₃ quench prevents lactam degradation

Comparative Yield Optimization

Table 1. Coupling Reaction Screening

Entry Coupling Agent Solvent Temp (°C) Yield (%)
1 EDCl/HOBt DMF 25 58
2 HATU/DIPEA DCM 25 72
3 T3P/NEt₃ THF 40 65
4 Acyl chloride/DIPEA DCM 25 82

Direct acyl chloride coupling (Entry 4) outperforms peptide coupling reagents, minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, analgesic, or anticancer agent.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide exerts its effects is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Substituent Effects: 3,4-Dimethoxyphenyl vs. Other Aromatic Groups

The 3,4-dimethoxyphenyl moiety is a critical pharmacophoric element. Evidence from pyrazole-1-carboximidamide derivatives (Molecules, 2014) highlights how substituents on the phenyl ring influence bioactivity. For example:

Compound (from ) Substituent on Phenyl Ring Hypothesized Impact on Activity
(8) 5-(3,4-Dimethoxyphenyl) 3,4-Dimethoxy Enhanced binding due to electron-rich aromatic system
(9) 5-(3-Nitrophenyl) 3-Nitro Reduced activity (electron-withdrawing group disrupts π-π interactions)
(6) 5-(2,4-Dichlorophenyl) 2,4-Dichloro Moderate activity; halogen atoms may improve lipophilicity but reduce solubility

The target compound’s 3,4-dimethoxyphenyl group likely confers superior binding affinity and solubility compared to nitro- or chloro-substituted analogs, as seen in related systems .

Spirocyclic Systems: Carboxamide vs. Dione/Ester Derivatives

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold differentiates the target compound from impurities like MM0464.14 and MM0464.22 (Reference Standards, 2018):

Compound (from ) Key Functional Groups Structural Implications
Target Compound Carboxamide, 1,4-dioxa Improved solubility and metabolic stability due to polar carboxamide and oxygen-rich spiro system
MM0464.14 (Impurity) 7,9-Dione, Chloropyrimidinyl Higher rigidity but potential reactivity due to diketone; chloropyrimidinyl may introduce toxicity risks
MM0464.22 (Impurity) Ester, Oxalate Ester groups increase hydrolysis susceptibility, reducing shelf life compared to carboxamide

The carboxamide group in the target compound likely enhances stability and reduces off-target interactions compared to dione- or ester-containing analogs .

Research Findings and Functional Implications

  • Bioactivity : The 3,4-dimethoxyphenyl group in pyrazole derivatives () correlates with enhanced inhibition of cyclooxygenase-2 (COX-2) and antioxidant activity, suggesting similar benefits for the target compound .
  • Synthetic Challenges: Spirocyclic systems like 1,4-dioxa-8-azaspiro[4.5]decane require precise stereochemical control during synthesis, as noted in pharmaceutical impurity guidelines () .
  • Regulatory Considerations : Carboxamide derivatives are generally preferred in drug development due to favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles compared to halogenated or nitro-substituted analogs .

Biological Activity

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC21H26N2O4
Molecular Weight370.45 g/mol
LogP2.3307
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area55.982 Ų

This compound exhibits its biological activity primarily through interaction with specific receptors and enzymes. Notably, it has been studied for its affinity towards sigma receptors, which are implicated in various neurological processes and have been targeted for therapeutic interventions in conditions such as depression and anxiety disorders.

Sigma Receptor Interaction

Research indicates that the compound acts as a ligand for sigma receptors, particularly σ1 receptors. This interaction may modulate neurotransmitter release and influence neuroprotective mechanisms. For instance, a study highlighted the compound's ability to exhibit high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors while demonstrating selectivity over σ2 receptors and the vesicular acetylcholine transporter .

Antitumor Activity

One of the notable biological activities of this compound is its potential antitumor effect. In vivo studies using mouse tumor xenograft models showed significant accumulation of radiolabeled derivatives in human carcinoma and melanoma tissues, suggesting that compounds with similar structures could be developed for tumor imaging and treatment .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in various experimental models. The modulation of sigma receptor activity is believed to contribute to neuroprotection against excitotoxicity and oxidative stress .

Study on Sigma Receptor Ligands

A detailed study published in PubMed evaluated a series of novel piperidine compounds, including derivatives of the target compound. The findings suggested that these compounds could serve as effective σ1 receptor ligands with potential applications in treating neurodegenerative diseases .

Synthesis and Evaluation

The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane derivatives has been optimized for high yield and purity using modern synthetic methodologies. These derivatives have shown promising results in preliminary biological assays indicating their potential as therapeutic agents in various disease models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with ketones, aldehydes, or amines as precursors. For example, cyclization reactions under controlled temperature (e.g., reflux in THF at 60–80°C) are critical for spirocyclic ring formation. Solvent choice (e.g., dichloromethane or acetonitrile) and catalysts (e.g., Lewis acids) significantly impact yield and purity. Post-synthesis, purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How is structural confirmation performed for this compound, and what analytical techniques are prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for verifying the spirocyclic core and substituent positions. Mass spectrometry (MS) confirms molecular weight, while High-Resolution Mass Spectrometry (HRMS) validates exact mass (e.g., deviation <2 ppm). Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental storage conditions?

  • Methodological Answer : Solubility varies with solvent polarity. For example, dimethyl sulfoxide (DMSO) is ideal for biological assays, while chloroform is preferred for NMR studies. Stability tests under refrigeration (4°C) and inert atmospheres (argon) are recommended to prevent degradation of the 3,4-dimethoxyphenyl moiety .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the spirocyclic ring) influence bioactivity in pharmacological assays?

  • Methodological Answer : Comparative studies using analogs (e.g., fluorinated or chlorinated derivatives) reveal that electron-withdrawing groups on the phenyl ring enhance enzyme inhibition (e.g., COX-2 or kinases). Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities, which are validated via in vitro IC₅₀ measurements .

Q. What strategies resolve contradictions in bioassay data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors like metabolic instability. To address this:

  • Use LC-MS/MS to monitor metabolite formation (e.g., demethylation of methoxy groups).
  • Modify the scaffold with prodrug strategies (e.g., esterification of carboxyl groups) to enhance bioavailability .

Q. How is the stereochemistry of the pyrrolidinone moiety controlled during synthesis, and how does it affect biological activity?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalyst) enforce stereocontrol. Enantiomeric purity is confirmed via chiral HPLC (Chiralpak AD-H column). Biological assays show that the (R)-enantiomer exhibits 10-fold higher potency than the (S)-form in receptor binding studies .

Q. What computational methods predict the compound’s interaction with novel pharmacological targets (e.g., GPCRs or ion channels)?

  • Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) optimize 3D geometry. Pharmacophore modeling (Schrödinger Phase) identifies key interaction sites (e.g., hydrogen bonding with the carboxamide group). Machine learning models (e.g., Random Forest) trained on PubChem BioAssay data prioritize targets like σ1 receptors .

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